molecular formula C18H22O5 B11156420 ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate

ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate

Cat. No.: B11156420
M. Wt: 318.4 g/mol
InChI Key: QZLVEBOTTZZTPR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromen derivatives It is characterized by its complex structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities .

Comparison with Similar Compounds

Ethyl 3-(4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate can be compared with other chromen derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate

InChI

InChI=1S/C18H22O5/c1-4-10-22-13-6-7-14-12(3)15(8-9-17(19)21-5-2)18(20)23-16(14)11-13/h6-7,11H,4-5,8-10H2,1-3H3

InChI Key

QZLVEBOTTZZTPR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C

Origin of Product

United States

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